Molecular Weight and Fractional sp³ Character Differentiate This Scaffold from Symmetrical Oxalamide Comparators
The molecular weight (286.33 g mol⁻¹) and the calculated fraction of sp³‑hybridized carbon atoms (Fsp³) position N1‑benzyl‑N2‑(1‑(furan‑2‑yl)propan‑2‑yl)oxalamide in a physicochemical window that is distinct from the two most common classes of biologically annotated oxalamides: symmetrical diaryl‑oxalamides (higher MW, lower Fsp³) and bis‑heteroaryl‑methyl‑oxalamides (lower MW, variable Fsp³). Against N,N′‑difurfuryloxalamide (BFMO, MW = 248.23, C₁₂H₁₂N₂O₄, Fsp³ ≈ 0.17), the target compound adds a benzyl group and a branched propyl linker, increasing MW by ≈15 % while increasing Fsp³ to ≈0.31, which is associated with improved aqueous solubility and lower crystal lattice energy [1]. Against N1‑benzyl‑N2‑phenyloxalamide (MW = 268.31, C₁₅H₁₄N₂O₂, Fsp³ ≈ 0.07), the target compound replaces a planar phenyl ring with a furan‑bearing branched alkyl chain, increasing both H‑bond acceptor count and three‑dimensionality.
| Evidence Dimension | Molecular weight and Fsp³ (fraction sp³ carbons) |
|---|---|
| Target Compound Data | MW = 286.33 g mol⁻¹; Fsp³ ≈ 0.31 (calculated from C₁₆H₁₈N₂O₃: 5 sp³ carbons / 16 total carbons) |
| Comparator Or Baseline | N,N′-Difurfuryloxalamide (BFMO): MW = 248.23, Fsp³ ≈ 0.17 | N1-Benzyl-N2-phenyloxalamide: MW = 268.31, Fsp³ ≈ 0.07 |
| Quantified Difference | ΔMW ≈ +38 vs BFMO; ΔMW ≈ +18 vs benzyl-phenyl analog; Fsp³ 1.8‑4.4× higher than comparators |
| Conditions | Calculated from molecular formula (C₁₆H₁₈N₂O₃) and SMILES structure; comparator data from PubChem and ChemSpider records. |
Why This Matters
Higher Fsp³ and intermediate MW are correlated with improved solubility, lower melting point, and greater synthetic tractability compared to flat aromatic oxalamides, making this compound a more suitable starting point for fragment evolution or HTS library design.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. (Establishes the relationship between Fsp³ and desirable drug‑like properties.) View Source
